molecular formula C13H14O B13271656 2',3',4',5'-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde CAS No. 831-14-1

2',3',4',5'-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13271656
CAS No.: 831-14-1
M. Wt: 186.25 g/mol
InChI Key: LSRUZYYLPPIYQT-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₄O. It is characterized by a benzaldehyde moiety attached to a cyclohexene ring. This compound is of interest due to its unique structure, which combines aromatic and alicyclic elements, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-1-en-1-yl)benzaldehyde can be achieved through various methods. One common approach involves the reaction of cyclohexene with benzaldehyde under acidic conditions to form the desired product. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the cyclohexene ring .

Industrial Production Methods

In industrial settings, the production of 3-(Cyclohex-1-en-1-yl)benzaldehyde may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Cyclohex-1-en-1-yl)benzaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclohex-1-en-1-yl)benzaldehyde is unique due to its combination of an aromatic benzaldehyde moiety and an alicyclic cyclohexene ring. This structural feature allows it to participate in a diverse array of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

831-14-1

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-(cyclohexen-1-yl)benzaldehyde

InChI

InChI=1S/C13H14O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h4-6,8-10H,1-3,7H2

InChI Key

LSRUZYYLPPIYQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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